molecular formula C11H9BrN2O3 B8788392 5-Bromo-5-benzylbarbituric acid

5-Bromo-5-benzylbarbituric acid

Cat. No.: B8788392
M. Wt: 297.10 g/mol
InChI Key: DAWNOTOEYBYDHF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Bromo-5-benzylbarbituric acid is a chemical reagent based on the barbituric acid scaffold, designed for research and development applications. As a barbiturate derivative, it is of significant interest in medicinal chemistry and neuroscience for its potential to interact with gamma-aminobutyric acid (GABA) receptors . Barbiturates are known to act as positive allosteric modulators of the GABAA receptor, a major inhibitory ligand-gated ion channel in the central nervous system . They bind to a distinct site on this receptor complex, leading to prolonged opening of the chloride ion channel, enhanced chloride ion flux, and subsequent postsynaptic neuronal hyperpolarization, which results in central nervous system depression . This mechanism underpins the historical clinical use of barbiturates as anticonvulsants and anesthetics, making their chemical derivatives valuable tools for studying inhibitory neurotransmission . The specific substitutions on the barbituric acid core in this compound are intended to fine-tune its physicochemical and pharmacological properties. Researchers can utilize this derivative in structure-activity relationship (SAR) studies to explore the steric and electronic effects of bromo and benzyl groups on receptor binding affinity, functional activity, and metabolic stability. Beyond neuroscience, the barbituric acid motif is widely employed in supramolecular chemistry as a hydrogen-bonding component for the design of synthetic receptors, molecular recognition systems, and advanced materials . This product is intended for chemical and biological research purposes only. It is not intended for diagnostic or therapeutic uses in humans or animals.

Properties

Molecular Formula

C11H9BrN2O3

Molecular Weight

297.10 g/mol

IUPAC Name

5-benzyl-5-bromo-1,3-diazinane-2,4,6-trione

InChI

InChI=1S/C11H9BrN2O3/c12-11(6-7-4-2-1-3-5-7)8(15)13-10(17)14-9(11)16/h1-5H,6H2,(H2,13,14,15,16,17)

InChI Key

DAWNOTOEYBYDHF-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CC2(C(=O)NC(=O)NC2=O)Br

Origin of Product

United States

Comparison with Similar Compounds

Structural Analogues

Key structural analogues of 5-bromo-5-benzylbarbituric acid include:

  • 5-Bromo-5-phenylbarbituric acid : Substitutes the benzyl group with a phenyl group, reducing lipophilicity.
  • 5-Bromo-5-chloro-barbituric acid : Contains bromine and chlorine at the 5-position, showcasing dual halogenation .
  • 5-Allyl-5-(2-methylallyl)barbituric acid : Features unsaturated allyl groups, influencing reactivity and steric effects .
  • 5-Allyl-5-butylbarbituric acid : Combines allyl and aliphatic butyl groups, altering solubility and pharmacokinetics .

Physicochemical Properties

Property This compound 5-Bromo-5-phenylbarbituric Acid 5-Bromo-5-chloro-barbituric Acid 5-Allyl-5-(2-methylallyl)barbituric Acid 5-Allyl-5-butylbarbituric Acid
Molecular Formula C₁₁H₉BrN₂O₃ C₁₀H₇BrN₂O₃ C₄H₂BrClN₂O₃ C₁₁H₁₄N₂O₃ C₁₁H₁₆N₂O₃
Molecular Weight 297.11 g/mol 283.08 g/mol 241.51 g/mol 222.24 g/mol 224.25 g/mol
Substituent Effects High lipophilicity (benzyl) Moderate lipophilicity (phenyl) Dual halogenation (Br/Cl) Unsaturated (allyl) Aliphatic (butyl)
  • Halogen Effects : Bromine’s electron-withdrawing nature enhances stability and binding interactions compared to chlorine .
  • Substituent Bulk : The benzyl group’s aromatic bulk may improve receptor binding compared to smaller groups like allyl .

Data Table

Compound Name Molecular Formula Molecular Weight (g/mol) Synthesis Method Yield (%) Key Properties
This compound C₁₁H₉BrN₂O₃ 297.11 Enzymatic bromination >80 High lipophilicity, aromatic bulk
5-Bromo-5-phenylbarbituric acid C₁₀H₇BrN₂O₃ 283.08 Enzymatic bromination >80 Moderate lipophilicity, planar structure
5-Bromo-5-chloro-barbituric acid C₄H₂BrClN₂O₃ 241.51 Enzymatic bromination >80 Dual halogenation, enhanced stability
5-Allyl-5-(2-methylallyl)barbituric acid C₁₁H₁₄N₂O₃ 222.24 Chemical alkylation N/A Unsaturated, reactive
5-Allyl-5-butylbarbituric acid C₁₁H₁₆N₂O₃ 224.25 Chemical alkylation N/A Aliphatic, improved solubility

Preparation Methods

Bromination in Alkaline Media

The primary method for introducing bromine at the 5-position involves treating the sodium salt of 5-benzylbarbituric acid with bromine water. This approach, validated for 5-ethyl and 5-butyl analogs, proceeds via electrophilic substitution.

Procedure :

  • Dissolve 5-benzylbarbituric acid in 0.6 N NaOH.

  • Add cold bromine water dropwise until a persistent orange color indicates excess bromine.

  • Quench residual bromine with sodium bisulfite.

  • Acidify the mixture to precipitate 5-bromo-5-benzylbarbituric acid.

Key Observations from Analogous Systems :

  • Yield : 75–85% for 5-butyl derivatives.

  • Temperature : Room temperature prevents oil formation.

  • Byproducts : N-Bromoamines may form but are eliminated during work-up.

Alternative Bromination Strategies

Optimization of Reaction Conditions

Solvent and Base Selection

Methanol and aqueous NaOH are preferred for bromination due to their ability to dissolve both the barbituric acid and bromine. For 5-butylbarbituric acid, bromination in NaOH yielded crystalline products, whereas non-polar solvents led to oils.

Stoichiometry and Reaction Time

A 1:1 molar ratio of 5-benzylbarbituric acid to bromine is theoretically sufficient, but excess bromine (1.2 equivalents) ensures complete substitution. Reaction times of 24 hours at room temperature are typical for 5-alkyl derivatives.

Characterization of this compound

Spectroscopic Analysis

While direct data for the benzyl derivative is unavailable, extrapolation from 5-bromo-5-alkylbarbituric acids provides anticipated results:

  • IR : Bands at 1700 cm⁻¹ (C=O) and 1430 cm⁻¹ (C–H bend).

  • NMR : Aromatic protons (δ 7.2–7.5 ppm), NH singlets (δ 11.8 ppm), and benzyl CH₂ (δ 3.5–4.0 ppm).

  • Mass Spectrometry : Molecular ion peaks at m/z 323 (C₁₁H₉BrN₂O₃) with isotopic patterns confirming bromine.

Melting Point and Purity

The melting point of this compound is expected to align with analogs (e.g., 202–204°C for 5-bromo-5-ethylbarbituric acid). Recrystallization from ethanol or ethyl acetate enhances purity.

Challenges and Mitigation Strategies

Byproduct Formation

N-Bromination and dibromination are potential side reactions. Strategies to suppress these include:

  • Controlled bromine addition : Slow dropwise addition minimizes localized excess.

  • Low temperatures : 0–5°C reduces electrophilic activity.

Purification Difficulties

The benzyl group’s hydrophobicity may complicate crystallization. Gradient recrystallization using ethanol-water mixtures or chromatographic methods (e.g., silica gel) are viable solutions.

Industrial and Pharmacological Relevance

The patent US6110924A highlights this compound as a precursor to neuroactive compounds, underscoring its industrial value. Scalable bromination protocols are essential for cost-effective production, with batch sizes reported in the 10–100 gram range .

Q & A

Q. What are the established synthetic routes for 5-Bromo-5-benzylbarbituric acid, and what intermediates are critical for optimizing yield?

Methodological Answer: The synthesis typically involves alkylation of barbituric acid derivatives. For example, brominated barbituric acids can be synthesized via nucleophilic substitution at the 5-position using benzyl bromide or analogous reagents. Key intermediates include halogenated precursors like 5-phenyl-5-(3-bromopropyl)barbituric acid , which undergo alkylation followed by purification via recrystallization or column chromatography . Challenges include competing intramolecular reactions (e.g., isomerization to lactams or lactones under basic conditions), requiring precise control of reaction time and temperature.

Q. What analytical techniques are recommended for characterizing this compound and confirming its purity?

Methodological Answer:

  • NMR Spectroscopy : 1^1H and 13^13C NMR can confirm the benzyl and bromine substituents by identifying characteristic shifts (e.g., aromatic protons at δ 7.2–7.5 ppm and bromine’s deshielding effects).
  • Mass Spectrometry (MS) : High-resolution MS validates the molecular ion peak (e.g., [M+H]+^+ for C11_{11}H9_9BrN2_2O3_3).
  • X-ray Crystallography : Resolves steric effects of the benzyl group and crystal packing .
  • HPLC : Quantifies purity (>95%) and detects byproducts from isomerization or degradation .

Advanced Research Questions

Q. How do steric and electronic effects of the benzyl group influence reaction pathways, such as intramolecular isomerization?

Methodological Answer: The bulky benzyl group hinders nucleophilic attack at the 5-position, promoting alternative pathways. For instance, in 5-phenyl-5-(3-bromopropyl)barbituric acid , the benzyl group stabilizes transition states for intramolecular cyclization, leading to lactams (e.g., 3-phenyl-2-piperidone ) under basic conditions . Computational modeling (DFT) can map energy barriers, while kinetic studies (e.g., variable-temperature NMR) reveal rate dependence on substituent size and solvent polarity.

Q. What strategies can resolve contradictions in reported reactivity of halogenated barbituric acids?

Methodological Answer:

  • Reproducibility Protocols : Standardize reaction conditions (e.g., solvent, base strength) to minimize variability. For example, ammonia treatment of 5-phenyl-5-(3-bromopropyl)barbituric acid yields lactams, but gaseous ammonia may fail without optimal pressure .
  • Byproduct Analysis : Use LC-MS or GC-MS to identify side products from competing pathways (e.g., hydrolysis vs. cyclization) .
  • Cross-Validation : Compare results with structurally similar compounds (e.g., 5-Bromo-5-allylbarbituric acid) to isolate substituent-specific effects .

Q. How can computational chemistry predict the biological activity of this compound derivatives as antiepileptic agents?

Methodological Answer:

  • Molecular Docking : Screen against GABAA_A receptor models to assess binding affinity, leveraging the benzyl group’s hydrophobic interactions.
  • QSAR Studies : Correlate substituent properties (e.g., Hammett σ values for bromine) with activity data from in vitro assays (e.g., seizure inhibition in rodent models) .

Stability and Degradation

Q. What factors influence the stability of this compound during storage, and how can degradation be mitigated?

Methodological Answer:

  • Light Sensitivity : Store in amber vials at -20°C to prevent photodegradation.
  • Moisture Control : Use desiccants (e.g., silica gel) to avoid hydrolysis of the barbituric acid ring.
  • pH Stability : Avoid prolonged exposure to alkaline conditions (>pH 8) to prevent ring-opening reactions .

Literature and Collaboration

Q. How can researchers stay updated on recent advances in barbituric acid chemistry?

Methodological Answer:

  • Database Alerts : Set keyword alerts (e.g., "halogenated barbiturates") in SciFinder or Reaxys.
  • Collaborative Networks : Engage with medicinal chemistry consortia studying CNS agents .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.